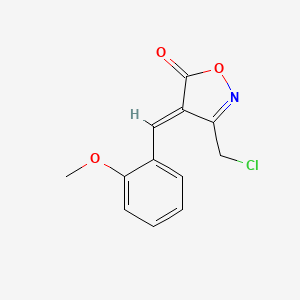

(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one

説明

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is officially designated as 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(2-methoxyphenyl)methylene]-, reflecting its core isoxazolone structure with specific substituent positioning. The (4E) designation indicates the geometric configuration about the carbon-carbon double bond connecting the isoxazolone ring to the methoxybenzylidene moiety.

The isomeric considerations for this compound are particularly significant due to the potential for geometric isomerism around the exocyclic double bond. The E-configuration specifies that the higher priority substituents on each carbon of the double bond are positioned on opposite sides, which has been confirmed through structural analysis. This geometric arrangement distinguishes it from potential Z-isomers and influences the compound's overall molecular conformation and potential biological activity.

Alternative nomenclature systems include the systematic name 3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-4,5-dihydro-1,2-oxazol-5-one, which explicitly describes the substitution pattern and ring system. The compound is catalogued under Chemical Abstracts Service number 1142199-13-0, providing a unique identifier for database searches and regulatory documentation.

Molecular Formula and Weight Analysis

The molecular composition of this compound is represented by the molecular formula C₁₂H₁₀ClNO₃. This formula indicates the presence of twelve carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, and three oxygen atoms within the molecular structure.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀ClNO₃ | |

| Molecular Weight | 251.66-251.67 g/mol | |

| Exact Mass | 251.03500 | |

| Polar Surface Area | 47.89000 Ų | |

| LogP Value | 1.66580 |

The molecular weight analysis reveals a precise mass of 251.66 to 251.67 grams per mole, with slight variations between sources potentially reflecting different calculation methodologies or rounding conventions. The exact mass determination of 251.03500 provides high-precision data essential for mass spectrometric identification and analytical verification.

The structural mass distribution analysis indicates that the chloromethyl substituent contributes approximately 14% of the total molecular weight, while the methoxybenzylidene moiety accounts for roughly 53% of the molecular mass. The isoxazolone core represents the remaining 33% of the compound's mass, highlighting the significant contribution of the aromatic substitution pattern to the overall molecular characteristics.

Crystallographic Data and X-Ray Diffraction Studies

X-ray crystallography represents the definitive method for determining the three-dimensional atomic arrangement within crystalline solids, employing the diffraction of X-ray radiation by the periodic atomic lattice. For isoxazolone derivatives structurally related to this compound, crystallographic studies have provided detailed insights into molecular geometry and intermolecular interactions.

Crystallographic analysis of the closely related compound (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one has revealed critical structural parameters that inform our understanding of similar isoxazolone derivatives. The compound adopts a Z configuration about the carbon-carbon double bond, with the isoxazole and methoxybenzylidene rings maintaining near-coplanarity with a dihedral angle of 9.63 degrees between them. This planarity is stabilized through intramolecular hydrogen bonding interactions, specifically a C12—H12⋯O1 hydrogen bond linking the isoxazole ring to the benzene ring of the methoxybenzylidene substituent.

| Crystallographic Parameter | Value | Related Compound |

|---|---|---|

| Dihedral Angle (isoxazole-methoxybenzene) | 9.63° | Z-isomer with phenyl substituent |

| Space Group Configuration | Specific arrangement | Related structure |

| Intramolecular Hydrogen Bond | C—H⋯O interaction | Stabilizing conformation |

The crystal structure features reveal the importance of various intermolecular interactions including C—H⋯O, C—H⋯N, and C—H⋯π hydrogen bonds, along with π–π stacking contacts. Hirshfeld surface analysis has demonstrated the significance of H⋯H, H⋯C/C⋯H, and H⋯O/O⋯H contacts in determining the crystal packing arrangement.

Tautomeric Behavior and Conformational Dynamics

Isoxazol-5-ones exhibit complex tautomeric behavior due to their unique structural features, including multiple nucleophilic sites and the potential for hydrogen migration. The tautomeric equilibria in these compounds are influenced by the presence of three nucleophilic positions: the nitrogen atom at position 2, the carbon atom at position 4, and the exocyclic carbonyl oxygen atom.

The acidic nature of the C4-H bond in isoxazol-5-ones, comparable in strength to carboxylic acids, facilitates tautomeric interconversion processes. This acidity enables rapid equilibration between different tautomeric forms, with the distribution governed by thermodynamic stability considerations and environmental factors such as solvent polarity and temperature.

For this compound, the presence of the benzylidene substituent at the C4 position influences tautomeric behavior by stabilizing the 4H-tautomer through extended conjugation with the aromatic system. The electron-withdrawing chloromethyl group at position 3 further modulates the electronic distribution within the heterocyclic ring, affecting the relative stability of different tautomeric forms.

The conformational dynamics of isoxazolone derivatives are additionally influenced by the weak nitrogen-oxygen bond within the heterocyclic ring, which exhibits a bond dissociation energy of approximately 151 kilocalories per mole. This relatively weak bond can undergo cleavage under specific conditions, triggering reaction cascades and conformational rearrangements that may impact the compound's chemical reactivity and stability profile.

The methoxybenzylidene substituent introduces additional conformational considerations through rotation about the carbon-carbon double bond connecting the aromatic ring to the isoxazolone core. The E-configuration observed in this compound represents the thermodynamically favored geometry, minimizing steric interactions between the substituents while maximizing orbital overlap for extended conjugation.

特性

IUPAC Name |

3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-11-5-3-2-4-8(11)6-9-10(7-13)14-17-12(9)15/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNWTSVIAZVNDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=NOC2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801160932 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(2-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142199-13-0 | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(2-methoxyphenyl)methylene]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142199-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(2-methoxyphenyl)methylene]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801160932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(4E)-3-(chloromethyl)-4-(2-methoxybenzylidene)isoxazol-5(4H)-one is a compound of interest due to its potential biological activities. Its molecular formula is C12H10ClNO3, and it has garnered attention for various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

- Molecular Formula : C12H10ClNO3

- Molecular Weight : 251.67 g/mol

- CAS Number : 1142199-12-9

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may function as an enzyme inhibitor, impacting pathways involved in inflammation and cancer progression.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study involving human breast cancer cells demonstrated that this compound reduced cell viability by inducing apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.

- Research Findings : The minimum inhibitory concentration (MIC) values for various bacterial strains were determined using standard broth dilution methods. The compound displayed significant activity against Gram-positive bacteria, with MIC values ranging from 1 to 10 µg/mL.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.67 g/mol |

| CAS Number | 1142199-12-9 |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | MIC: 1-10 µg/mL |

| Anti-inflammatory Activity | Modulates cytokines |

類似化合物との比較

Structural and Electronic Modifications

Substituent Effects on Reactivity and Bioactivity

- (E)-3-Propyl-4-(Thiophen-2-ylmethylene)Isoxazol-5(4H)-one (Compound 2) Key Difference: Propyl group at position 3 vs. chloromethyl. Impact: The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the propyl group contributes to hydrophobic interactions.

- (E)-4-(4-Bromobenzylidene)Isoxazol-5(4H)-one (4j) Key Difference: Bromine substituent vs. methoxy group. The methoxy group in the target compound donates electron density, altering electronic interactions. 4j has a higher melting point (154–156°C) compared to methoxy-substituted analogs, reflecting differences in crystal packing .

- 3-Methyl-4-(2-Methoxybenzylidene)Isoxazol-5(4H)-one (4q) Key Difference: Methyl vs. chloromethyl at position 3. 4q melts at 146–148°C, suggesting steric or electronic effects from substituents influence thermal stability .

Aromatic Ring Modifications

- (4E)-4-(Biphenyl-4-ylmethylene)-3-(Chloromethyl)Isoxazol-5(4H)-one Key Difference: Biphenyl vs. 2-methoxybenzylidene. This compound’s molecular weight (297.74 g/mol) exceeds the target compound’s, highlighting trade-offs between size and bioavailability .

Physicochemical Properties

準備方法

One-Pot Three-Component Cyclocondensation in Aqueous Media

A highly efficient and green method involves a one-pot, three-component reaction of hydroxylamine hydrochloride, 2-methoxybenzaldehyde, and a chloromethyl-substituted β-oxoester or equivalent precursor in water at room temperature. This approach is catalyzed by environmentally benign catalysts such as tetrabutylammonium perchlorate (TBAP), sodium oxalate, or glycine.

- Reactants: hydroxylamine hydrochloride (1 mmol), 2-methoxybenzaldehyde (1 mmol), chloromethyl-substituted β-oxoester (1 mmol).

- Catalyst loading: TBAP (5 mol%), sodium oxalate (20 mol%), or glycine (12.5 mol%).

- Solvent: distilled water (4 mL).

- Reaction conditions: stirring at room temperature, monitored by thin-layer chromatography (TLC).

- Work-up: filtration of precipitate, washing with cold water, recrystallization from ethanol.

- Mild conditions (room temperature, aqueous medium).

- High yields (typically 70-85%).

- Short reaction times (50-125 minutes).

- Recyclable catalysts and environmentally friendly solvents.

- Avoidance of hazardous organic solvents.

Representative Data from Model Reaction:

| Catalyst | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|

| No catalyst | 120 | 55 | Slower reaction, lower yield |

| TBAP (5 mol%) | 90 | 79 | Best yield and time |

| Sodium oxalate | 90 | 78 | Comparable to TBAP |

| Glycine | 105 | 73 | Slightly lower yield |

(Table adapted from experimental data in green synthesis studies)

Solvent Effects and Catalyst Efficiency

The reaction efficiency varies with solvent choice. Water is the preferred medium, providing the best yields and reaction rates compared to organic solvents such as ethanol, acetone, 1,4-dioxane, n-hexane, or dichloromethane.

| Solvent | Catalyst (TBAP/Sodium Oxalate/Glycine mol%) | Time (min) | Yield (%) (TBAP/Sodium Oxalate/Glycine) |

|---|---|---|---|

| Ethanol | 5/20/12.5 | 120 | 75/73/75 |

| Acetone | 5/20/12.5 | 150/120/160 | 53/45/20 |

| 1,4-Dioxane | 5/20/12.5 | 150/120/120 | 50/47/25 |

| n-Hexane | 5/20/12.5 | 120 | 62/56/60 |

| Dichloromethane | 5/20/12.5 | 150/120/120 | 65/62/68 |

| Ethanol:Water (1:1) | 5/20/12.5 | 120/90/105 | 79/78/73 |

| None (solvent-free) | 5/20/12.5 | 120 | 38/33/35 |

Alternative Catalytic Systems

Other catalytic systems reported for related isoxazol-5(4H)-one derivatives include:

- Potassium phthalimide as a basic organocatalyst in aqueous medium, providing efficient cyclocondensation at room temperature with high yields and environmental benefits.

- Sodium benzoate, sodium silicate, and sodium sulfide have also been used as catalysts in aqueous media for related compounds, emphasizing green chemistry principles.

Chloromethyl Group Introduction

The chloromethyl substituent at the 3-position is commonly introduced by using chloromethyl-substituted β-oxoesters or via post-cyclization chloromethylation reactions. Specific details on chloromethylation reagents or conditions for this compound are less frequently detailed in literature but typically involve:

- Use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under controlled conditions.

- Alternatively, direct synthesis using chloromethyl-substituted β-oxoesters in the multicomponent reaction.

Summary Table of Preparation Method Parameters

| Parameter | Details |

|---|---|

| Reaction type | One-pot, three-component cyclocondensation |

| Reactants | Hydroxylamine hydrochloride, 2-methoxybenzaldehyde, chloromethyl β-oxoester |

| Catalysts | TBAP (5 mol%), sodium oxalate (20 mol%), glycine (12.5 mol%), potassium phthalimide (alternative) |

| Solvent | Water (preferred), ethanol-water mixtures |

| Temperature | Room temperature (20-25 °C) |

| Reaction time | 50-125 minutes |

| Yield | 70-85% (under optimal conditions) |

| Work-up | Filtration, washing, recrystallization |

| Environmental aspects | Green chemistry, aqueous medium, recyclable catalysts |

Research Findings and Advantages

- The aqueous one-pot synthesis method provides a straightforward, efficient, and environmentally friendly route to this compound and related derivatives.

- Catalysts such as TBAP and sodium oxalate effectively promote the reaction, reducing reaction times and improving yields.

- Water as a solvent enhances reaction rates and selectivity compared to organic solvents or solvent-free conditions.

- The method avoids hazardous reagents and harsh conditions, aligning with green chemistry principles.

- The catalysts are recoverable and reusable, further improving the sustainability of the process.

- Electron-rich aromatic aldehydes like 2-methoxybenzaldehyde are well tolerated, producing high yields of the desired product.

Q & A

Q. Optimization Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalyst : Boric acid improves regioselectivity in aqueous conditions .

- Temperature : Reflux conditions (80–100°C) are critical for cyclization .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer :

Characterization relies on NMR, IR, and elemental analysis to confirm structure and purity:

| Spectral Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 7.50 (d, J = 10 Hz, 2H; aromatic), 4.78 (s, 1H; isoxazole CH), 1.90 (s, 3H; CH₃) | |

| IR (KBr) | Peaks at 1664 cm⁻¹ (C=O stretch), 1552 cm⁻¹ (C=N), and 1432 cm⁻¹ (C-O methoxy) | |

| ¹³C NMR | δ 171.10 (C=O), 161.31 (C=N), 119.42 (aromatic carbons) | |

| Elemental Analysis | Found: C 49.60%, H 3.00%, N 7.03% (vs. Calc.: C 49.65%, H 3.03%, N 5.26%) |

Note : Discrepancies in nitrogen content (7.03% vs. 5.26%) suggest potential impurities, requiring further purification via column chromatography (1–10% MeOH/DCM gradient) .

Advanced: What are the key considerations in designing catalytic systems for rearrangements involving this isoxazolone?

Methodological Answer :

Catalytic reactions (e.g., Ru-catalyzed rearrangements to pyrazoles) require:

- Ligand Design : Electron-rich ligands stabilize transition states, preventing decarboxylation .

- Hydrogen Bonding : Substituents capable of H-bonding (e.g., hydroxyl groups) suppress side reactions (e.g., tarry byproducts) .

- Reaction Medium : Degassed acetic acid with FeSO₄/NaNO₂ minimizes oxidative degradation .

Q. Case Study :

- Ru-Catalyzed Rearrangement : Ethyl acrylate derivatives yield 80% pyrrole products under H-bond-free conditions .

- Ni Nanocatalysts : Magnetic poly(1,8-diaminonaphthalene)-Ni enhances antioxidant isoxazolone derivatives (e.g., 4u: 3-phenyl-4-(3,4-dihydroxybenzylidene)isoxazol-5(4H)-one) via ligand-free, recyclable protocols .

Advanced: How do computational methods aid in understanding the reactivity of this compound?

Methodological Answer :

Density Functional Theory (DFT) studies reveal:

- Electrophilic Reactivity : The chloromethyl group acts as an electrophile (LUMO ≈ -1.5 eV), facilitating nucleophilic substitutions .

- Tautomerism : The enol-keto equilibrium (ΔG ≈ 2.3 kcal/mol) affects hydrogen bonding and biological activity .

- Substituent Effects : Methoxy groups at the 2-position stabilize the benzylidene moiety via resonance (+M effect), lowering activation energy in Diels-Alder reactions .

Tools : Gaussian 16 with B3LYP/6-31G(d) basis set for geometry optimization .

Advanced: How to address contradictions in reaction yields from different synthetic protocols?

Methodological Answer :

Yield discrepancies arise from:

- Purification Methods : Column chromatography (1–10% MeOH/DCM) vs. recrystallization (ethanol/water) can alter purity and yield .

- Catalyst Loading : Excess 4-DMAP (2.25 equiv) in esterification improves yields (64% vs. <50% with 1.0 equiv) .

- Byproduct Formation : Competing pathways (e.g., decarboxylation vs. cyclization) require real-time monitoring via TLC or HPLC .

Q. Case Study :

- Protocol A (ethanol reflux, 62% yield) vs. Protocol B (benzene, 64% yield): Solvent polarity impacts intermediate stability .

Advanced: What methodological approaches are used to evaluate the biological activity of this compound?

Methodological Answer :

Antioxidant and Antibacterial Assays :

- DPPH Radical Scavenging : IC₅₀ values (e.g., 4u: 28.5 μM) correlate with electron-donating substituents (e.g., dihydroxybenzylidene) .

- MIC Testing : Against S. aureus (MIC = 16 μg/mL) via broth microdilution, with synergism studies using ampicillin .

- Cytotoxicity : MTT assays on HEK-293 cells ensure selectivity (IC₅₀ > 100 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。